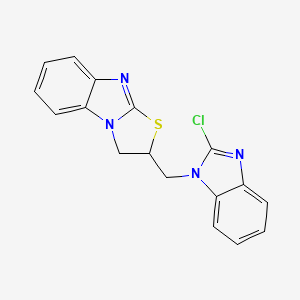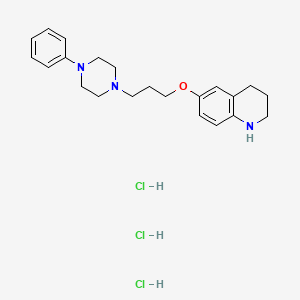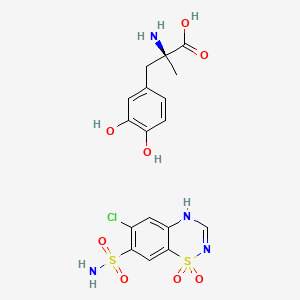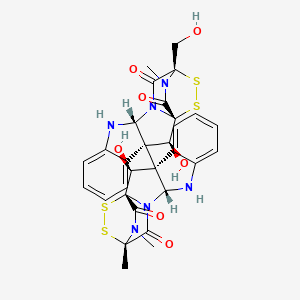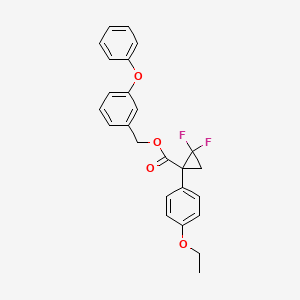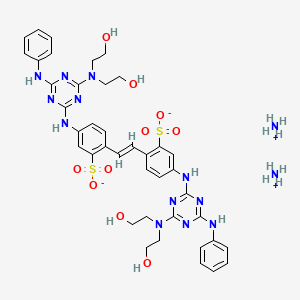![molecular formula C76H77N13O4 B12781628 N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide CAS No. 87096-15-9](/img/structure/B12781628.png)
N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex molecule with a lengthy name. Let’s break it down:
- The core structure consists of a porphyrin ring system, which is a cyclic arrangement of nitrogen-containing heterocycles.
- The compound contains multiple functional groups, including amides, amino groups, and aromatic rings.
- Its intricate structure suggests potential biological and chemical significance.
Preparation Methods
Industrial Production Methods: Industrial-scale production of such complex compounds typically involves efficient and scalable processes. Researchers and companies may optimize existing methods or develop novel approaches to synthesize this compound. without specific data, I can’t provide precise details.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Porphyrins can be oxidized to form metal complexes or other derivatives.
Reduction: Reduction reactions may lead to modified porphyrin structures.
Substitution: Aromatic rings can undergo substitution reactions with appropriate reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or metal salts (e.g., FeCl₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) may be employed.
Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles can substitute hydrogen atoms.
Major Products: The specific products formed during these reactions would depend on reaction conditions and substituents. Further research is needed to identify the exact products.
Scientific Research Applications
Chemistry:
- Porphyrins play a crucial role in catalysis, especially in metalloenzymes like cytochrome P450.
- They are used as photosensitizers in photodynamic therapy (PDT) for cancer treatment.
- Porphyrins are essential components of heme, involved in oxygen transport (hemoglobin) and electron transfer (cytochromes).
- Research explores their potential in antimicrobial agents and imaging probes.
- Porphyrins find applications in dye-sensitized solar cells, sensors, and organic electronics.
Mechanism of Action
The compound’s mechanism of action would depend on its specific targets. Given its complexity, it might interact with enzymes, receptors, or cellular components. Further studies are necessary to elucidate this.
Comparison with Similar Compounds
: Porphyrins and Metalloporphyrins: New Horizons in Medicine : Porphyrins in Photodynamic Therapy : Porphyrins in Medicine: Their Principles, Applications, and Use as PDT Agents
Properties
CAS No. |
87096-15-9 |
|---|---|
Molecular Formula |
C76H77N13O4 |
Molecular Weight |
1236.5 g/mol |
IUPAC Name |
N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide |
InChI |
InChI=1S/C76H77N13O4/c1-48-11-17-52(18-12-48)71-58-27-29-60(84-58)72(53-19-13-49(2)14-20-53)62-31-33-64(86-62)74(65-34-32-63(87-65)73(61-30-28-59(71)85-61)54-21-15-50(3)16-22-54)55-23-25-56(26-24-55)82-69(92)37-35-67(90)79-43-8-41-77-39-5-6-40-78-42-9-44-80-68(91)36-38-70(93)83-57-46-66-76(81-47-57)89-45-7-10-51(4)75(89)88-66/h7,10-34,45-47,77-78,84,87H,5-6,8-9,35-44H2,1-4H3,(H,79,90)(H,80,91)(H,82,92)(H,83,93) |
InChI Key |
WFZAVOQGWZXYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)NC(=O)CCC(=O)NCCCNCCCCNCCCNC(=O)CCC(=O)NC9=CC1=C(N=C9)N2C=CC=C(C2=N1)C)C=C4)C1=CC=C(C=C1)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


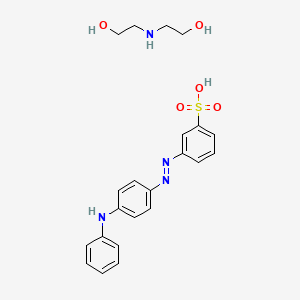
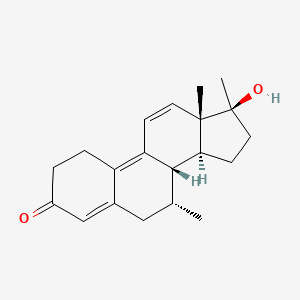
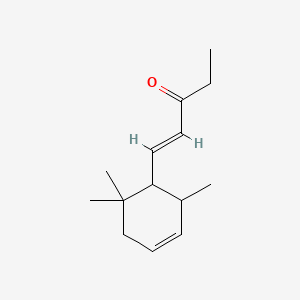
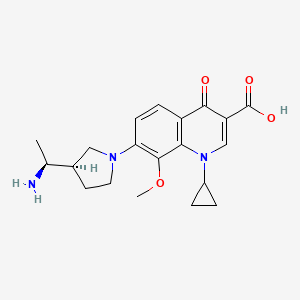
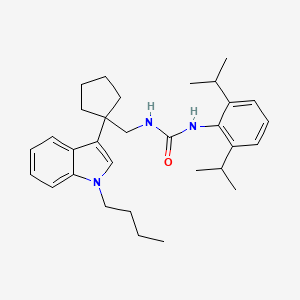
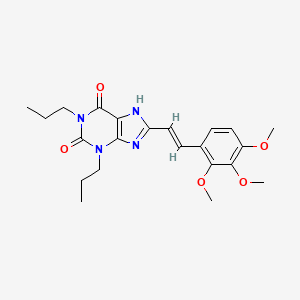
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
